Cilengitide TFA: A Technical Guide to its Mechanism of Action on αvβ3 and αvβ5 Integrins
Cilengitide TFA: A Technical Guide to its Mechanism of Action on αvβ3 and αvβ5 Integrins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilengitide, a cyclic pentapeptide, is a potent and selective antagonist of αvβ3 and αvβ5 integrins.[1][2][3] These integrins play a pivotal role in tumor angiogenesis, invasion, and metastasis, making them attractive targets for cancer therapy.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of Cilengitide TFA, focusing on its interaction with αvβ3 and αvβ5 integrins and the subsequent impact on downstream signaling pathways. Quantitative data on its binding affinities and cellular effects are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development in this area.
Introduction to Cilengitide and its Targets: αvβ3 and αvβ5 Integrins
Cilengitide (EMD 121974) is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence.[2][3] This sequence mimics the natural ligands of many integrins, allowing Cilengitide to act as a competitive inhibitor.[1] Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions.[1][2] The αvβ3 and αvβ5 integrins, in particular, are overexpressed on the surface of various tumor cells and activated endothelial cells, where they play a crucial role in angiogenesis and tumor progression.[1][4][5] By binding to these integrins, Cilengitide blocks their interaction with extracellular matrix (ECM) proteins like vitronectin, fibronectin, and osteopontin, thereby interfering with critical cellular processes.[1]
Mechanism of Action: Competitive Inhibition and Downstream Signaling
Cilengitide's primary mechanism of action is the competitive blockade of ligand binding to αvβ3 and αvβ5 integrins.[1] This inhibition disrupts the crucial link between the cell and its surrounding matrix, leading to a cascade of intracellular events.
Inhibition of Cell Adhesion and Migration
By preventing integrin-ligand interactions, Cilengitide effectively inhibits the adhesion and migration of tumor and endothelial cells.[3] This has been demonstrated in various preclinical models, where Cilengitide treatment leads to reduced tumor cell invasion and metastasis.[3][6]
Induction of Apoptosis (Anoikis)
For many cell types, attachment to the ECM is essential for survival. By inducing detachment, Cilengitide can trigger a form of programmed cell death known as anoikis in both tumor and endothelial cells.[2][7] This pro-apoptotic effect is a key component of its anti-tumor activity.[2]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is heavily dependent on the function of αvβ3 and αvβ5 integrins on endothelial cells.[1][5] Cilengitide's ability to inhibit endothelial cell adhesion, migration, and survival effectively suppresses angiogenesis.[1][2][3]
Modulation of Intracellular Signaling Pathways
Integrin engagement with the ECM activates a complex network of intracellular signaling pathways that regulate cell survival, proliferation, and motility.[1] Cilengitide's blockade of αvβ3 and αvβ5 integrins leads to the downregulation of several key signaling cascades:
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is recruited to focal adhesions upon integrin clustering.[3] Its activation is a critical early step in integrin-mediated signaling. Cilengitide has been shown to inhibit the phosphorylation and activation of FAK.[2][8]
-
Src Family Kinases (SFKs): Src is another key tyrosine kinase that acts downstream of FAK and plays a central role in cell migration and proliferation. Cilengitide treatment has been associated with reduced Src activation.[2][8]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is a major regulator of cell survival and proliferation. By inhibiting upstream signals from FAK, Cilengitide can lead to the deactivation of the PI3K/Akt pathway, promoting apoptosis.[1][2]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Cilengitide can suppress the activation of this pathway, contributing to its anti-proliferative effects.[1][3]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of Cilengitide TFA.
Table 1: Binding Affinity and Inhibitory Concentrations of Cilengitide
| Parameter | Integrin | Value | Reference |
| IC50 | αvβ3 | 0.6 - 4 nM | [7][9][10] |
| IC50 | αvβ5 | 37 - 79 nM | [9][11] |
| Cell Attachment Inhibition (IC50) | to vitronectin | 0.4 µM | [3] |
Table 2: Effects of Cilengitide on Cellular Processes
| Cellular Process | Cell Type(s) | Effect | Concentration | Reference |
| Inhibition of Cell Growth | Melanoma cells (B16, A375) | Time- and dose-dependent | 1 - 1000 µg/ml | [12] |
| Induction of Apoptosis | Melanoma cells (B16, A375) | Increased apoptosis rates | 5 - 10 µg/ml | [12] |
| Inhibition of FAK Phosphorylation | Endothelial and Glioma cells | Inhibition observed at 30 min | 50 µg/ml | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive Binding Assay
Objective: To determine the IC50 value of Cilengitide for αvβ3 and αvβ5 integrins.
Materials:
-
Purified αvβ3 and αvβ5 integrins
-
Biotinylated vitronectin (or other suitable ligand)
-
Streptavidin-coated microtiter plates
-
Cilengitide TFA at various concentrations
-
Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)
-
Detection antibody (e.g., anti-integrin antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Procedure:
-
Coat streptavidin-coated microtiter plates with biotinylated vitronectin.
-
Wash the plates to remove unbound ligand.
-
Add purified integrins to the wells in the presence of varying concentrations of Cilengitide.
-
Incubate to allow for competitive binding.
-
Wash the plates to remove unbound integrins.
-
Add a primary antibody specific for the bound integrin, followed by an HRP-conjugated secondary antibody.
-
Add the HRP substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each Cilengitide concentration and determine the IC50 value using non-linear regression analysis.
Cell Adhesion Assay
Objective: To assess the effect of Cilengitide on cell adhesion to ECM proteins.
Materials:
-
Tumor or endothelial cells expressing αvβ3 and αvβ5 integrins
-
Microtiter plates coated with vitronectin or fibronectin
-
Cilengitide TFA at various concentrations
-
Cell culture medium
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Coat microtiter plates with an ECM protein (e.g., vitronectin).
-
Seed the cells in the wells in the presence of varying concentrations of Cilengitide.
-
Incubate for a specified time to allow for cell adhesion.
-
Wash the wells to remove non-adherent cells.
-
Stain the remaining adherent cells with Calcein-AM.
-
Measure the fluorescence to quantify the number of adherent cells.
-
Calculate the percentage of adhesion inhibition for each Cilengitide concentration.
Western Blot Analysis of Signaling Proteins
Objective: To evaluate the effect of Cilengitide on the phosphorylation status of key signaling proteins (e.g., FAK, Src, Akt).
Materials:
-
Tumor or endothelial cells
-
Cilengitide TFA
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against total and phosphorylated forms of FAK, Src, Akt, etc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Cilengitide for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway of Cilengitide's Action
Caption: Mechanism of action of Cilengitide on integrin signaling.
Experimental Workflow for Cell Adhesion Assay
Caption: Workflow for a typical cell adhesion assay.
Conclusion
Cilengitide TFA is a well-characterized inhibitor of αvβ3 and αvβ5 integrins with a multi-faceted mechanism of action that includes the inhibition of cell adhesion and migration, induction of apoptosis, and suppression of key pro-survival and pro-proliferative signaling pathways. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals working on integrin-targeted therapies. The provided quantitative data, experimental protocols, and pathway visualizations offer a solid foundation for further investigation into the therapeutic potential of Cilengitide and similar compounds.
References
- 1. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The integrin inhibitor cilengitide enhances the anti-glioma efficacy of vasculostatin-expressing oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the integrin inhibitor cilengitide on TGF-beta signaling. - ASCO [asco.org]
- 6. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 8. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased Activation of Latent TGF-β1 by αVβ3 in Human Crohn’s Disease and Fibrosis in TNBS Colitis Can Be Prevented by Cilengitide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
